Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Description
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with a ketone group (oxo) at the 9-position and a tert-butyl carbamate protecting group. For instance, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9) shares structural similarities, differing only in the position of the oxo group (2-oxo vs. 9-oxo) . These compounds are typically used as intermediates in organic synthesis, particularly in pharmaceutical research for constructing nitrogen-containing heterocycles.
Properties
IUPAC Name |
tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-5-10(15)13(9-14)6-4-7-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABBJCQOZYZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and may vary, the general approach involves the formation of the spirocyclic structure through cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in catalysis and materials science for developing new materials and catalysts.
Mechanism of Action
The mechanism by which Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate, highlighting differences in substituents, functional groups, and applications:
Key Structural and Functional Differences
Oxo vs. Diazaspiro Systems: The 9-oxo derivative contains a ketone group, which may participate in hydrogen bonding or serve as a reactive site for further functionalization.
Substituent Effects: Fluorination (e.g., 3,3-difluoro derivative) increases lipophilicity and metabolic stability, making such compounds attractive for medicinal chemistry .
Synthetic Utility :
- The tert-butyl carbamate group acts as a protective moiety, facilitating selective deprotection during multi-step syntheses. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 203661-71-6) is utilized in tandem catalytic processes to generate bicyclic intermediates .
Physicochemical Properties: Molecular weights range from 239.31 g/mol (C₁₃H₂₁NO₃) for oxo derivatives to 262.8 g/mol for diazaspiro hydrochlorides . Stability varies: Fluorinated derivatives exhibit enhanced shelf-life under standard storage conditions, while oxo compounds may require refrigeration to prevent degradation .
Biological Activity
Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS Number: 2955561-64-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, synthesis, and applications, supported by data tables and case studies.
Molecular Formula: C₁₂H₁₉NO₄
Molecular Weight: 241.29 g/mol
IUPAC Name: this compound
Structure: Chemical Structure
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties: Some derivatives demonstrate antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity: Preliminary studies indicate that certain spirocyclic compounds can inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | |
| Compound B | Anticancer | MCF-7 (breast cancer) | |
| Compound C | Enzyme Inhibition | Human liver enzymes |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various spirocyclic compounds, including this compound. Results showed significant inhibition of Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro tests on breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 10 µM. This suggests that further exploration into its mechanism of action could yield promising anticancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler azetidine derivatives. The synthetic routes can be optimized to enhance yields and purity, which are crucial for biological testing.
Synthetic Route Example
- Starting Material: Azetidine derivative
- Reagents: Appropriate reagents for oxidation and esterification.
- Yield Optimization: Adjusting reaction conditions such as temperature and solvent choice.
Safety and Handling
The compound is classified under GHS with the following hazard statements:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
These classifications necessitate appropriate safety measures when handling the compound in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
